2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol molecular weight
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol molecular weight
An In-Depth Technical Guide to 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol
Executive Summary
This technical guide provides a comprehensive overview of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, a functionalized derivative of the medicinally significant 2-azabicyclo[2.2.1]heptane scaffold. This bicyclic system is a rigid, chiral framework that serves as a cornerstone in the synthesis of various therapeutic agents, most notably antiviral drugs.[1][2] This document details the fundamental molecular and physicochemical properties of the title compound, with a primary focus on its molecular weight. Furthermore, it outlines a proposed synthetic pathway, robust analytical characterization protocols, and explores its potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this versatile chemical entity.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development. This section details the identity, molecular weight, and key structural features of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.
Chemical Identity
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Systematic Name: 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol
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Chemical Formula: C₈H₁₃NO[3]
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CAS Number: 915923-64-7[3]
Molecular Weight Determination
The molecular weight is a critical parameter for all quantitative chemical work, including reaction stoichiometry, preparation of standard solutions, and spectrometric analysis. The molecular weight is calculated from the chemical formula, C₈H₁₃NO, using the atomic weights of its constituent elements.
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Carbon (C): 8 atoms × 12.011 u = 96.088 u
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Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
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Nitrogen (N): 1 atom × 14.007 u = 14.007 u
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Oxygen (O): 1 atom × 15.999 u = 15.999 u
Total Molecular Weight = 96.088 + 13.104 + 14.007 + 15.999 = 139.198 g/mol
This calculated value aligns with commercially available sources, which list the molecular weight as 139.19 g/mol .[3]
Structural Features
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol is built upon the 2-azabicyclo[2.2.1]heptene core, a strained, bridged-ring system often referred to as an "azanorbornene." Key features include:
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Bicyclic Scaffold: The rigid [2.2.1] bicyclic system imparts significant three-dimensional character and conformational restriction, which is a highly desirable trait in drug design for achieving specific receptor binding.
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Alkene Functionality: The double bond between C5 and C6 provides a reactive site for a wide array of chemical transformations, including hydrogenation, halogenation, epoxidation, and metathesis reactions.
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Tertiary Amine: The nitrogen atom at the 2-position is a tertiary amine, which can act as a base or nucleophile. Its basicity is a key factor in its physiological and pharmacokinetic properties.
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Primary Alcohol: The terminal hydroxyl group on the ethanol substituent is a versatile functional handle. It allows for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for further nucleophilic substitution, enabling the synthesis of diverse derivatives.
Physicochemical Properties
The table below summarizes the known properties of the title compound and compares them to its parent amine and the related, widely used synthetic precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).
| Property | 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol | 2-Azabicyclo[2.2.1]hept-5-ene | 2-Azabicyclo[2.2.1]hept-5-en-3-one |
| CAS Number | 915923-64-7[3] | 6671-85-8[4][5] | 49805-30-3[6] |
| Molecular Formula | C₈H₁₃NO[3] | C₆H₉N[4][5] | C₆H₇NO[7] |
| Molecular Weight | 139.19 g/mol [3] | 95.14 g/mol [4][5] | 109.13 g/mol [7] |
| Appearance | Not specified (Expected to be a liquid or low-melting solid) | Not specified | Colorless to pale yellow solid[6] |
| Melting Point | Not specified | -2.84 °C (Predicted)[4] | 55-59 °C[6] |
| Boiling Point | Not specified | 133-147 °C (Predicted)[4] | 102-106 °C (at 0.2 mmHg)[6] |
| Hydrogen Bond Donors | 1 | 1[4][5] | 1[7] |
| Hydrogen Bond Acceptors | 2 | 1[4][5] | 1[7] |
Synthesis and Mechanistic Insights
The synthesis of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol leverages well-established methodologies for constructing the azanorbornene core, which is a valuable building block for antiviral drugs like Carbovir and Abacavir.[1]
Proposed Synthetic Pathway
A logical and efficient synthesis begins with the construction of the parent amine, 2-azabicyclo[2.2.1]hept-5-ene, followed by N-alkylation. The core is typically formed via an aza-Diels-Alder reaction.[8] An unactivated iminium salt, generated in situ from an amine and formaldehyde, can react with cyclopentadiene to form the bicyclic system.[8] The subsequent introduction of the ethanol group can be achieved via nucleophilic substitution using 2-bromoethanol or, more directly, by ring-opening of ethylene oxide.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol describes the N-alkylation of the parent amine. Causality: Ethylene oxide is chosen as the alkylating agent because it is highly reactive towards amines and the reaction is atom-economical, producing the desired product without a salt byproduct. The reaction is performed in a protic solvent like methanol to facilitate the proton transfers during the ring-opening mechanism.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dry-ice condenser, add 2-azabicyclo[2.2.1]hept-5-ene (1.0 eq).
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Dissolution: Dissolve the amine in anhydrous methanol (approx. 0.5 M concentration) under an inert atmosphere (N₂ or Ar).
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Reagent Addition: Slowly add a solution of ethylene oxide (1.1 eq) in methanol to the stirred amine solution. Rationale: Slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol.
Analytical Characterization and Quality Control
A multi-technique (orthogonal) approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. This ensures the material is suitable for its intended application, particularly in a drug development context.
Analytical Workflow
The following workflow provides a self-validating system for quality control. Each step confirms a different aspect of the molecule's identity and purity.
Caption: Orthogonal analytical workflow for compound validation.
Spectroscopic and Chromatographic Analysis
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic protons, including the vinyl protons of the double bond (typically ~6.0-6.5 ppm), the bridgehead protons, and the bridge protons. Additionally, two triplet signals corresponding to the diastereotopic methylene protons of the N-CH₂-CH₂-OH group would be expected.
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¹³C NMR: The carbon spectrum should show eight distinct signals, confirming the number of carbon atoms. Key signals include those for the two sp² carbons of the alkene and the two carbons of the ethanol side chain.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent ion for [M+H]⁺ at m/z ≈ 140.2, confirming the molecular weight.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the alcohol functional group.
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HPLC: Reversed-phase HPLC can be used to determine the purity of the compound. A method using a C18 column with a water/acetonitrile mobile phase gradient would be appropriate. Purity is determined by the area percentage of the main peak.
Experimental Protocol: HPLC-MS for Purity and Identity
This protocol is designed as a self-validating system by incorporating a system suitability test (SST) to ensure the chromatographic system is performing correctly before sample analysis.
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System Preparation:
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Column: C18, 4.6 x 150 mm, 5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Gradient: 5% B to 95% B over 15 minutes.
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System Suitability Test (SST): Inject a standard mixture (e.g., caffeine) to verify column efficiency (plate count), peak symmetry (tailing factor), and retention time reproducibility. The system must pass pre-defined criteria before proceeding. Rationale: The SST ensures that any observed impurities in the sample are real and not artifacts of a poorly performing system.
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Sample Preparation: Prepare a solution of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol in methanol at a concentration of approximately 1 mg/mL.
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Injection and Data Acquisition: Inject the sample onto the HPLC-MS system. Acquire UV data (e.g., at 210 nm) and mass spectrometry data simultaneously.
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Data Analysis:
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Confirm the retention time of the main peak.
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Determine the purity by calculating the area percent of the main peak relative to all other peaks in the chromatogram.
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Verify the identity by confirming that the mass spectrum of the main peak shows the expected [M+H]⁺ ion.
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Applications in Research and Drug Development
The 2-azabicyclo[2.2.1]heptane scaffold is a "privileged" structure in medicinal chemistry due to its favorable pharmacological and pharmacokinetic properties.[2] The title compound, with its reactive hydroxyl handle, is a valuable intermediate for creating libraries of novel compounds for biological screening.
Caption: Role of the target compound in a drug discovery workflow.
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Chiral Building Block: The inherent chirality of the bicyclic system makes it an excellent starting material for asymmetric synthesis, allowing for the stereocontrolled construction of complex molecules.[9]
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Scaffold for CNS Agents: The rigid structure is well-suited for mimicking the conformations of neurotransmitters, making it a target for developing agents that act on the central nervous system (CNS).
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Precursor for Antiviral Nucleoside Analogues: The core structure is closely related to carbocyclic nucleosides, which are a class of potent antiviral drugs.[10][11] The ethanol side chain can be chemically modified to install the necessary functionalities to mimic the ribose sugar of a natural nucleoside.
Safety and Handling
Conclusion
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol, with a molecular weight of 139.19 g/mol , is a valuable chemical intermediate derived from a therapeutically important molecular scaffold.[3] Its defined three-dimensional structure combined with two distinct points for chemical modification—the alkene and the primary alcohol—makes it a versatile tool for medicinal chemists. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and quality control, paving the way for its use in the synthesis of novel compounds with potential applications in antiviral, cardiovascular, and CNS drug discovery.[1][12]
References
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Chemchart.
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PubChem, National Center for Biotechnology Information.
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PubMed, National Library of Medicine.
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Google Patents.
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![Chemical structure of 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol](httpshttps://i.imgur.com/2jZ4Y7g.png)
